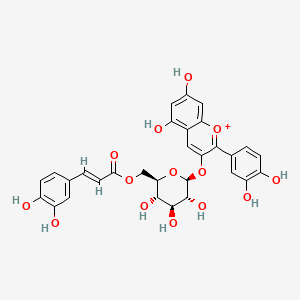

Cyanidin 3-(6-p-caffeoyl)glucoside

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Cyanidin 3-(6-p-caffeoyl)glucoside is an anthocyanidin glycoside.

科学的研究の応用

Nutritional and Health Benefits

Cyanidin 3-(6-p-caffeoyl)glucoside exhibits several health-promoting properties:

- Antioxidant Activity : This compound demonstrates significant antioxidant capabilities, which help combat oxidative stress in the body. Studies indicate that it can effectively scavenge free radicals, thus potentially reducing the risk of chronic diseases such as cancer and cardiovascular diseases .

- Anti-inflammatory Effects : Research has shown that this compound can inhibit the production of pro-inflammatory cytokines, contributing to its anti-inflammatory properties. This effect is particularly relevant in conditions such as arthritis and other inflammatory diseases .

- Cardiovascular Health : The compound has been linked to improvements in lipid profiles, including reductions in low-density lipoprotein cholesterol levels. This suggests a protective role against atherosclerosis and other cardiovascular conditions .

Food Industry Applications

This compound is increasingly utilized in the food industry for its natural coloring properties and health benefits:

- Natural Food Colorant : As an anthocyanin, it provides a vibrant red to purple hue, making it a suitable alternative to synthetic dyes. Its stability under acidic conditions enhances its application in beverages, dairy products, and confectionery .

- Functional Food Ingredient : Due to its antioxidant and anti-inflammatory properties, it is often incorporated into functional foods aimed at promoting health benefits beyond basic nutrition. Products enriched with this compound are marketed for their potential health advantages .

Pharmacological Applications

The pharmacological potential of this compound is being explored extensively:

- Cancer Research : Preliminary studies suggest that this anthocyanin may inhibit cancer cell proliferation and induce apoptosis (programmed cell death) in various cancer types. Its mechanisms include modulation of signaling pathways involved in cell survival and proliferation .

- Diabetes Management : There is evidence indicating that this compound can improve insulin sensitivity and glucose metabolism, making it a candidate for dietary management of diabetes .

Agricultural Applications

In agriculture, this compound plays a role in plant health and crop quality:

- Plant Defense Mechanism : The presence of this compound in plants can enhance their resistance to pests and diseases due to its antimicrobial properties. This makes it valuable for organic farming practices where chemical pesticides are minimized .

- Crop Quality Improvement : Breeding programs focus on increasing the levels of this compound in crops like sweet potatoes to improve their nutritional profile and marketability .

-

Study on Antioxidant Properties :

A study published in Food Science and Technology demonstrated that this compound effectively reduced oxidative stress markers in vitro, suggesting its potential use as a dietary supplement for antioxidant support . -

Cancer Cell Proliferation Inhibition :

Research highlighted in RSC Advances indicated that cyanidin derivatives, including this compound, showed promise in inhibiting proliferation of breast cancer cells through modulation of key signaling pathways . -

Diabetes Management Study :

A clinical trial reported improvements in glycemic control among participants consuming foods rich in anthocyanins like this compound, suggesting its role as an adjunct therapy for diabetes management .

特性

分子式 |

C30H27O14+ |

|---|---|

分子量 |

611.5 g/mol |

IUPAC名 |

[(2R,3S,4S,5R,6S)-6-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromenylium-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate |

InChI |

InChI=1S/C30H26O14/c31-15-9-19(34)16-11-23(29(42-22(16)10-15)14-3-5-18(33)21(36)8-14)43-30-28(40)27(39)26(38)24(44-30)12-41-25(37)6-2-13-1-4-17(32)20(35)7-13/h1-11,24,26-28,30,38-40H,12H2,(H5-,31,32,33,34,35,36,37)/p+1/t24-,26-,27+,28-,30-/m1/s1 |

InChIキー |

RTVUMLBJQCCROY-SHPGVJHPSA-O |

異性体SMILES |

C1=CC(=C(C=C1/C=C/C(=O)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=CC4=C(C=C(C=C4[O+]=C3C5=CC(=C(C=C5)O)O)O)O)O)O)O)O)O |

正規SMILES |

C1=CC(=C(C=C1C=CC(=O)OCC2C(C(C(C(O2)OC3=CC4=C(C=C(C=C4[O+]=C3C5=CC(=C(C=C5)O)O)O)O)O)O)O)O)O |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。